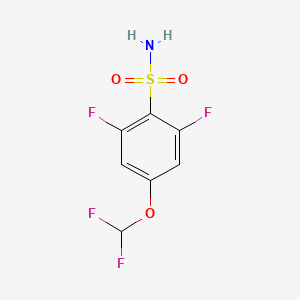
4-(Difluoromethoxy)-2,6-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-2,6-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of difluoromethoxy and difluorobenzene groups attached to a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2,6-difluorobenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield, low cost, and minimal pollution. The use of sodium hydroxide as an alkali in the final step is preferred due to its economic advantages and ease of handling .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Ferric oxide and activated carbon are used as catalysts, with water and hydrazine as reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Difluoromethoxy)-2,6-difluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . This inhibition leads to the disruption of cellular processes, making the compound effective against certain types of cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)aniline: This compound shares the difluoromethoxy group but differs in its functional groups and overall structure.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Another compound with similar structural features but different applications.
Uniqueness
4-(Difluoromethoxy)-2,6-difluorobenzenesulfonamide is unique due to its specific combination of difluoromethoxy and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H5F4NO3S |
|---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C7H5F4NO3S/c8-4-1-3(15-7(10)11)2-5(9)6(4)16(12,13)14/h1-2,7H,(H2,12,13,14) |
InChI Key |
HYDRBUQXMIJTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)N)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















